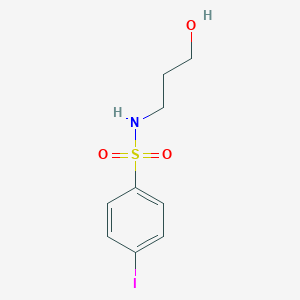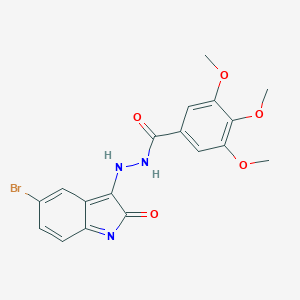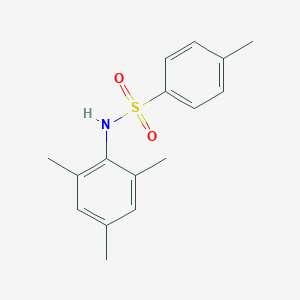![molecular formula C18H13NO B230214 1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
1-benzylbenzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzylbenzo[cd]indol-2(1H)-one, also known as β-carboline, is a heterocyclic compound that is widely studied in the field of organic chemistry. It is a naturally occurring compound that is found in several plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. β-carboline has been the subject of extensive research due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of β-carboline is not fully understood. It is believed that β-carboline exerts its pharmacological activities through the modulation of several signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. β-carboline has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory genes. β-carboline has also been shown to inhibit the activation of MAPKs, which play a critical role in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
β-carboline has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of ROS in cells. β-carboline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, β-carboline has been reported to have neuroprotective effects and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
β-carboline has several advantages for lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has also been extensively studied for its pharmacological activities, making it a well-established compound for research purposes. However, β-carboline also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, β-carboline has been reported to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of β-carboline. One area of research is the development of β-carboline derivatives with improved pharmacological activities. Several β-carboline derivatives have been synthesized and tested for their anticancer activities, and some have shown promising results. Another area of research is the investigation of the neuroprotective effects of β-carboline. β-carboline has been reported to have neuroprotective effects in animal models, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases. Finally, the development of novel synthetic methods for β-carboline could also be an area of research, as it could lead to the synthesis of new derivatives with improved pharmacological activities.
Synthesis Methods
β-carboline can be synthesized through several methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of an N-acyl amino acid derivative with a primary amine in the presence of a Lewis acid catalyst.
Scientific Research Applications
β-carboline has been extensively studied for its potential pharmacological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. β-carboline has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. β-carboline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
Product Name |
1-benzylbenzo[cd]indol-2(1H)-one |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-benzylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C18H13NO/c20-18-15-10-4-8-14-9-5-11-16(17(14)15)19(18)12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChI Key |
WIGKWUCTUWHCFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)